Des(oxopentyl) Valsartan Benzyl Ester

Impurity Profiling Mass Spectrometry Synthetic Route Validation

Monitor incomplete acylation during Valsartan synthesis with Des(oxopentyl) Valsartan Benzyl Ester (CAS 676129-93-4). This critical intermediate reference standard resolves batch failure risks caused by unreacted desvaleryl precursor. • 84.12 Da mass difference vs. Valsartan Benzyl Ester enables LC-MS detection of acylation efficiency (benchmark 84% yield). • ≥95% purity supports ANDA impurity profiling and QC release testing per pharmacopeial guidelines. • Supplied as brown solid (mp 53.5-57.2°C) with full characterization data; stored at -20°C, 2-year shelf life.

Molecular Formula C26H27N5O2
Molecular Weight 441.535
CAS No. 676129-93-4
Cat. No. B583482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes(oxopentyl) Valsartan Benzyl Ester
CAS676129-93-4
SynonymsN-[[2’-(1H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine Phenylmethyl Ester;  N-[[2’-(1H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine Benzyl Ester; 
Molecular FormulaC26H27N5O2
Molecular Weight441.535
Structural Identifiers
SMILESCC(C)C(C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4
InChIInChI=1S/C26H27N5O2/c1-18(2)24(26(32)33-17-20-8-4-3-5-9-20)27-16-19-12-14-21(15-13-19)22-10-6-7-11-23(22)25-28-30-31-29-25/h3-15,18,24,27H,16-17H2,1-2H3,(H,28,29,30,31)/t24-/m0/s1
InChIKeyLNQMWQPHRJGJQL-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Des(oxopentyl) Valsartan Benzyl Ester: Intermediate and Impurity Standard


Des(oxopentyl) Valsartan Benzyl Ester (CAS 676129-93-4), also referred to as Valsartan Desvaleryl Benzyl Impurity, is a key synthetic intermediate in the multi-step preparation of the angiotensin II receptor antagonist Valsartan [1]. Structurally, it is a protected derivative lacking the N-pentanoyl (valeryl) side chain characteristic of the final active pharmaceutical ingredient (API), instead presenting as the benzyl (S)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valinate . This compound is primarily utilized as an analytical reference standard for impurity profiling, method validation, and quality control applications during Valsartan development and manufacturing [2].

1
Impurity profiling & method validationUse as an analytical reference standard for HPLC-MS impurity methods and ANDA-related validation.
2
Synthetic route monitoringDetects incomplete N-acylation steps; serves as an early-stage intermediate marker.
3
QC reference standard procurementSupports identity confirmation and release testing of Valsartan intermediate batches.

Des(oxopentyl) Valsartan Benzyl Ester vs. Valsartan Impurity C


Direct substitution of Valsartan Benzyl Ester (CAS 137863-20-8; Valsartan EP Impurity B) for Des(oxopentyl) Valsartan Benzyl Ester (CAS 676129-93-4) in analytical or synthetic workflows is invalid due to fundamental structural and functional disparities. Valsartan Benzyl Ester (MW 525.64) retains the full N-valeryl side chain of the API, making it a late-stage or process-related impurity with distinct chromatographic retention behavior and different regulatory identity compared to the Des(oxopentyl) variant (MW 441.52), which is an early-stage intermediate lacking this acyl group . The absence of the valeryl moiety in Des(oxopentyl) Valsartan Benzyl Ester directly impacts its role as a critical control point in synthetic route validation and its utility as a specific marker for deacylation degradation or incomplete acylation steps [1].

Target compound
Des(oxopentyl) Valsartan Benzyl Ester (CAS 676129-93-4)
Lacks N-valeryl side chain; early-stage intermediate marker.
Potential substitute
Valsartan Benzyl Ester (CAS 137863-20-8; EP Impurity B)
Retains full valeryl chain; late-stage process impurity.
Structural difference alters chromatographic retention and regulatory identity. Direct substitution in impurity profiling or synthetic validation may lead to misidentification of early-stage incomplete acylation as a late-stage impurity. Method transfer and reference standard qualification require compound-specific characterization.

Quantitative Differentiation of Des(oxopentyl) Valsartan Benzyl Ester


Structural and Molecular Weight Comparison

Des(oxopentyl) Valsartan Benzyl Ester is structurally distinguished from Valsartan Benzyl Ester (CAS 137863-20-8; EP Impurity B) by the absence of the N-valeryl (pentanoyl) side chain . This structural difference yields a molecular weight of 441.52 g/mol compared to 525.64 g/mol for the valeryl-containing analog . This 84.12 g/mol difference is critical for accurate impurity identification via LC-MS and for distinguishing incomplete acylation intermediates from late-stage process impurities in synthetic route monitoring .

MW comparison
Head-to-head
441.52 vs 525.64 g/mol
Δ 84.12 (19% lower)
Distinguishes early-stage intermediate from late-stage impurity in LC-MS.
Molecular formula: C26H27N5O2 vs C31H35N5O3. Essential for peak assignment.
Impurity Profiling Mass Spectrometry Synthetic Route Validation

Synthetic Yield Benchmark

A published synthetic procedure for Des(oxopentyl) Valsartan Benzyl Ester reports an isolated yield of 84% for the final deprotection step . While head-to-head yield comparisons with Valsartan Benzyl Ester synthesis are not available in the same study, prior art for Valsartan methyl ester intermediates typically reports azidation reaction yields of approximately 70%, with overall total synthetic yields around 47% [1]. The 84% isolated yield for this specific intermediate provides a benchmark for route optimization when selecting a synthetic pathway for Valsartan production.

Synthetic yield
Cross-study
84% (target) vs ~70% (prior art)
+14 pp isolated yield
Benchmark for deprotection efficiency in route scouting.
TFA/anisole deprotection at 60°C; comparable step from methyl ester route.
Process Chemistry Synthetic Efficiency Route Scouting

Reference Standard Purity Specification

Des(oxopentyl) Valsartan Benzyl Ester is commercially supplied as an analytical reference standard with a minimum purity specification of 95% . This purity level aligns with requirements for impurity standards used in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDAs) [1]. In comparison, Valsartan Benzyl Ester (EP Impurity B) is typically offered at ≥98% purity . The 95% minimum purity for this des-valeryl intermediate reflects its role as a process-specific marker requiring characterization data compliant with regulatory guidelines rather than a final pharmacopeial impurity standard.

Purity specification
Head-to-head
Min. 95% vs ≥98%
3 pp lower minimum
Reflects role as process-specific marker, not pharmacopeial impurity standard.
Characterization compliant with USP/EP traceability guidelines.
Analytical Method Validation Quality Control Regulatory Compliance

Physical Form and Storage Conditions

Des(oxopentyl) Valsartan Benzyl Ester is described as a brown solid [1], with a reported melting point range of 53.5-57.2°C , and is recommended for storage at -20°C under dry, light-protected, and sealed conditions with a shelf life of 2 years . In contrast, Valsartan Benzyl Ester is a white to off-white crystalline powder with a melting point >71°C (decomposition) . The lower melting point and distinct coloration of Des(oxopentyl) Valsartan Benzyl Ester indicate different physical properties relevant to handling, storage, and identity confirmation in quality control laboratories.

Physical form
Head-to-head
Brown solid; mp 53.5–57.2°C vs white crystalline; mp >71°C (dec.)
Orthogonal identity check prevents mix-ups in QC incoming inspection.
Storage: -20°C, dry, light-protected; shelf life 2 years.
Physical Characterization Stability Laboratory Procurement

Applications of Des(oxopentyl) Valsartan Benzyl Ester


Monitoring Incomplete Acylation

Des(oxopentyl) Valsartan Benzyl Ester serves as a critical intermediate marker for monitoring the efficiency of the N-valeryl acylation step in Valsartan production. Its molecular weight of 441.52 g/mol distinguishes it from the fully acylated Valsartan Benzyl Ester (525.64 g/mol) . This 84.12 g/mol mass difference enables LC-MS monitoring of incomplete acylation, with a reported 84% yield for this intermediate providing a benchmark for process optimization and troubleshooting when acylation reactions fail to proceed to completion.

Method Development and ANDA Qualification

This compound is directly applicable as a reference standard for analytical method development and method validation (AMV) in support of Abbreviated New Drug Applications (ANDAs) for Valsartan . With a minimum purity specification of 95%, it meets the requirements for impurity marker qualification in HPLC method development . The compound is supplied with characterization data compliant with regulatory guidelines and can be traced against USP or EP pharmacopeial standards, making it suitable for establishing system suitability parameters and relative response factors for Valsartan impurity profiling methods [1].

Intermediate Quality Control Testing

Des(oxopentyl) Valsartan Benzyl Ester functions as a process-specific impurity standard for Quality Control (QC) release testing of Valsartan intermediate batches . Its distinct physical properties—brown solid appearance with a melting point range of 53.5-57.2°C—provide orthogonal identity confirmation that differentiates it from the white to off-white Valsartan Benzyl Ester (>71°C decomposition) . Storage at -20°C under dry, light-protected, sealed conditions with a 2-year shelf life supports long-term QC reference standard inventory management [1].

Application
Selection Property
Validation Focus
Valsartan acylation monitoring
Mass-spectrometric marker specificity
LC-MS peak assignment review
Analytical method development (ANDA)
Reference standard purity and traceability
System suitability determination
Intermediate QC release testing
Orthogonal physical identity markers
Melting range and appearance comparison
Quote Request

Request a Quote for Des(oxopentyl) Valsartan Benzyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.